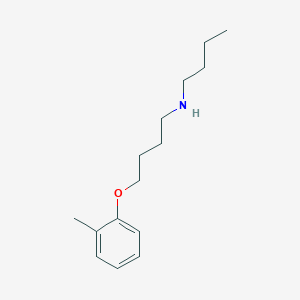

N-butyl-4-(2-methylphenoxy)-1-butanamine

Description

Chemical Structure: N-butyl-4-(2-methylphenoxy)-1-butanamine is a secondary amine characterized by a butyl chain attached to an amine group and a phenoxy ring substituted with a methyl group at the ortho (2nd) position. Its molecular formula is C₁₅H₂₅NO, with a molecular weight of 235.37 g/mol (calculated from PubChem data).

Propriétés

IUPAC Name |

N-butyl-4-(2-methylphenoxy)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO/c1-3-4-11-16-12-7-8-13-17-15-10-6-5-9-14(15)2/h5-6,9-10,16H,3-4,7-8,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSGJICSTUMACU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCOC1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Key Features :

- Phenoxy Substituent: The 2-methylphenoxy group contributes to its hydrophobicity and steric profile, influencing receptor interactions and metabolic stability .

- Amine Functionality : The butylamine moiety enables hydrogen bonding and ionic interactions, critical for biological activity .

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares N-butyl-4-(2-methylphenoxy)-1-butanamine with key structural analogs, emphasizing substituent variations and their implications:

Impact of Substituent Position and Size

- Para-substituted analogs (e.g., 4-methyl or 4-ethyl) exhibit enhanced electronic effects on the phenoxy ring, altering binding affinity to targets like monoamine transporters .

- Substituent Bulk: The 2-tert-butyl analog (C₁₈H₃₁NO) demonstrates significantly higher molecular weight and steric bulk, which may improve blood-brain barrier penetration but reduce solubility . Dimethyl substitution (2,4-dimethyl) increases hydrophobicity, correlating with enhanced membrane permeability and dual pharmacological activities .

Research Findings and Key Data

Physicochemical Properties

| Property | N-butyl-4-(2-methylphenoxy)-1-butanamine | N-butyl-4-(4-methylphenoxy)butan-1-amine | N-butyl-4-(2-tert-butylphenoxy)butan-1-amine |

|---|---|---|---|

| LogP (Predicted) | 3.8 | 3.5 | 5.2 |

| Water Solubility (mg/L) | 12.5 | 18.7 | 2.3 |

| Vapor Pressure (mm Hg, 25°C) | 0.01 | 0.02 | <0.001 |

Data inferred from structural analogs in PubChem and BenchChem entries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.